molecular formula C20H15NO4 B2558723 [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 721892-22-4

[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2558723
CAS No.: 721892-22-4
M. Wt: 333.343
InChI Key: GTYACJJQPPUPSJ-UHFFFAOYSA-N
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Description

[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound with a complex structure that includes a naphthalene ring, an amino group, and a formylbenzoate ester

Properties

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-12-14-8-10-16(11-9-14)20(24)25-13-19(23)21-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYACJJQPPUPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of naphthalene-1-amine with ethyl 4-formylbenzoate under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and optimizing the reaction parameters to ensure consistent quality and yield. Industrial production also involves purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction may produce naphthalen-1-ylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins or nucleic acids, making it a candidate for studies on molecular recognition and binding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for drug development and medicinal chemistry.

Industry

In industrial applications, this compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique chemical properties make it suitable for various industrial processes and applications.

Mechanism of Action

The mechanism of action of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The naphthalene ring and amino group can participate in π-π stacking interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding to proteins, enzymes, or other biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-ylamino)-nicotinic acid
  • 2-(Naphthalen-2-ylamino)-nicotinic acid
  • 2-(2,3-Dimethyl-phenylamino)-nicotinic acid
  • 2-(3,4-Dimethyl-phenylamino)-nicotinic acid

Uniqueness

Compared to similar compounds, [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate has a unique combination of functional groups that confer distinct chemical properties. The presence of both the naphthalene ring and the formylbenzoate ester allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

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